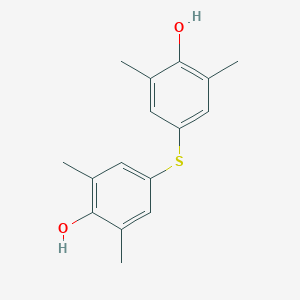

4,4'-Thiobis(2,6-xylenol)

Overview

Description

4,4’-Thiobis(2,6-xylenol) is a chemical compound . It is also known as 4,4’-Sulfanediylbis (2,6-dimethylphenol) .

Synthesis Analysis

The synthesis of 4,4’-Thiobis(2,6-xylenol) has been carried out using cyclic voltammetry . The electrochemical autocatalytic reaction of poly (4,4’-thiobis-phenol) (TDP) in a high concentration of alkaline medium was verified by potentiostatic and galvanostatic electrolysis .Molecular Structure Analysis

The molecular formula of 4,4’-Thiobis(2,6-xylenol) is C16H18O2S . The molecular weight is 274.37792 .Chemical Reactions Analysis

The electrochemical polymerization of 4,4’-Thiobis(2,6-xylenol) in different concentrations of alkaline media has been carried out using cyclic voltammetry . The electrochemical autocatalytic reaction of poly (4,4’-thiobis-phenol) (TDP) in a high concentration of alkaline medium was verified by potentiostatic and galvanostatic electrolysis .Physical And Chemical Properties Analysis

The density of 4,4’-Thiobis(2,6-xylenol) is 1.23g/cm3 . The boiling point is 452ºC at 760mmHg .Scientific Research Applications

Catalysis : The oxidation of 2,6-xylenol, a related compound to 4,4'-Thiobis(2,6-xylenol), with molecular oxygen has been studied, demonstrating the catalytic potential in organic synthesis (Pavel Hudec, 1978). Moreover, copper manganese mixed oxide spinels have been shown effective in the methylation of phenol to produce 2,6-xylenol (A. S. Reddy et al., 2006).

Polymer Chemistry : Research has explored the electropolymerization of 2,6-xylenol, yielding adherent polymer films, which is significant for materials science applications (M. Delamar et al., 1984).

Environmental Science : The enzymatic binding of 2,6-xylenol to a humus constituent has been studied, highlighting its potential in environmental remediation (Shu-Yen Liu & J. Bollag, 1985).

Analytical Methods : The 2,4-xylenol method, closely related to 4,4'-Thiobis(2,6-xylenol), has been utilized for spectrophotometric determination of nitrate, indicating its use in analytical chemistry (G. Norwitz et al., 1979).

Biochemical Analysis

Biochemical Properties

4,4’-Thiobis(2,6-xylenol) plays a crucial role in biochemical reactions due to its antioxidant properties. It interacts with reactive oxygen species and free radicals, thereby inhibiting oxidative stress. This compound is known to interact with enzymes such as peroxidases and catalases, which are involved in the detoxification of hydrogen peroxide. Additionally, 4,4’-Thiobis(2,6-xylenol) can bind to proteins and other biomolecules, stabilizing them against oxidative damage .

Cellular Effects

4,4’-Thiobis(2,6-xylenol) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the activity of natural killer (NK) cells and serum complement, thereby boosting innate immunity . Furthermore, this compound can affect macrophage function, either increasing or having no effect depending on the specific parameter measured . These interactions highlight the compound’s role in modulating immune responses and cellular defense mechanisms.

Molecular Mechanism

At the molecular level, 4,4’-Thiobis(2,6-xylenol) exerts its effects through binding interactions with biomolecules. It acts as an antioxidant by promoting the decomposition of hydroperoxides, leading to the formation of sulfur dioxide, sulfuric acid, and sulfonic acid. This mechanism helps in neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, 4,4’-Thiobis(2,6-xylenol) can inhibit or activate enzymes involved in oxidative stress responses, further contributing to its protective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Thiobis(2,6-xylenol) can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4,4’-Thiobis(2,6-xylenol) remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with changes in immune responses and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of 4,4’-Thiobis(2,6-xylenol) vary with different dosages in animal models. At lower doses, the compound has been shown to enhance immune responses and protect against oxidative stress . At higher doses, it can lead to toxic effects, including renal papillary and tubule necroses, as well as focal necrosis or erosions of the glandular stomach . These findings underscore the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

4,4’-Thiobis(2,6-xylenol) is involved in various metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as peroxidases and catalases, which play a role in the detoxification of reactive oxygen species . The compound’s antioxidant properties help in maintaining metabolic flux and regulating metabolite levels, thereby supporting cellular homeostasis.

Transport and Distribution

Within cells and tissues, 4,4’-Thiobis(2,6-xylenol) is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its protective effects . The compound’s distribution is crucial for its efficacy in mitigating oxidative stress and supporting cellular function.

Subcellular Localization

4,4’-Thiobis(2,6-xylenol) is localized in various subcellular compartments, including the cytoplasm and organelles involved in oxidative stress responses. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell . This subcellular localization is essential for the compound’s role in protecting cells from oxidative damage and maintaining cellular homeostasis.

properties

IUPAC Name |

4-(4-hydroxy-3,5-dimethylphenyl)sulfanyl-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSMTGONABILTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)SC2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171761 | |

| Record name | 4,4'-Thiobis(2,6-xylenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18525-99-0 | |

| Record name | 4,4′-Thiobis[2,6-dimethylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18525-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Thiobis(2,6-xylenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018525990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Thiobis(2,6-xylenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-thiobis[2,6-xylenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)